N-quinolin-2-ylbutanamide is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound, with the IUPAC name N-quinolin-2-ylbutanamide, is characterized by a quinoline ring structure substituted with a butanamide group. Quinoline derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly for their antimicrobial, antiviral, and anticancer properties .
N-quinolin-2-ylbutanamide can be sourced from various chemical suppliers and is classified under heterocyclic compounds. It is specifically categorized as an aromatic amide due to the presence of the amide functional group attached to the quinoline moiety. The compound's molecular formula is , and its structural representation can be derived from its InChI identifier: InChI=1S/C13H14N2O/c1-2-5-13(16)15-12-9-8-10-6-3-4-7-11(10)14-12/h3-4,6-9H,2,5H2,1H3,(H,14,15,16).
The synthesis of N-quinolin-2-ylbutanamide typically involves the reaction of quinoline derivatives with butanoyl chloride. A prevalent method includes the Friedel-Crafts acylation, where quinoline reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Alternative Synthesis Approaches:
The molecular structure of N-quinolin-2-ylbutanamide features a quinoline ring system fused with a butanamide side chain. The compound's molecular weight is approximately 214.26 g/mol. Structural data can be represented in various forms, including 2D representations and 3D conformations derived from computational models.
Key Structural Features:
N-quinolin-2-ylbutanamide undergoes several types of chemical reactions:
Common Reagents and Conditions:
The mechanism of action for N-quinolin-2-ylbutanamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death—a mechanism that underpins its potential antimicrobial activity .
N-quinolin-2-ylbutanamide is typically a solid at room temperature with specific melting points that may vary based on purity and synthesis methods.
The compound exhibits typical properties associated with amides:
Further physical data such as boiling point, density, and refractive index may be obtained from detailed chemical databases or experimental measurements.
N-quinolin-2-ylbutanamide has numerous applications across various scientific fields:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts aimed at developing new therapeutic agents.
N-Quinolin-2-ylbutanamide (IUPAC: N-quinolin-2-ylbutanamide; C₁₃H₁₄N₂O; MW: 214.26 g/mol) represents a strategically designed hybrid scaffold combining a privileged quinoline heterocycle with a flexible butanamide linker. This molecular architecture confers dual advantages: the planar aromatic quinoline nucleus enables DNA/protein interactions observed in antineoplastic and antimicrobial agents, while the amide functionality provides hydrogen-bonding capacity crucial for target recognition. The canonical SMILES CCCC(=O)NC₁=NC₂=CC=CC=C₂C=C₁ reflects its conformational flexibility, with XLogP3 values ~2.1 indicating moderate lipophilicity ideal for blood-brain barrier penetration in neurological applications [4] [7]. This scaffold has emerged as a versatile template for developing novel therapeutics targeting biofilm-mediated infections, cancer pathways, and central nervous system disorders.
Quinoline derivatives have been integral to pharmacology since the 19th century, with quinine isolated from Cinchona bark serving as the prototypical antimalarial. The structural evolution of quinoline-based drugs has progressed through three generations:
Table 1: Historical Development of Quinoline-Based Therapeutics
| Era | Representative Compound | Therapeutic Application | Structural Innovation |
|---|---|---|---|
| 1820 | Quinine | Antimalarial | Natural alkaloid |
| 1934 | Chloroquine | Antimalarial | 4-Aminoquinoline core |
| 1987 | Ciprofloxacin | Antibacterial | Fluoroquinolone + piperazine |
| 2000s | N-Quinolin-2-ylbutanamide derivatives | Multitarget agents | Quinoline-amide hybridization |
The Skraup synthesis (1880) enabled efficient quinoline ring formation via condensation of aniline with glycerol under acidic conditions, facilitating early drug development. Modern synthetic approaches like the Doebner-Miller and Friedländer methods now allow precise functionalization at C2, C3, and C4 positions. This synthetic versatility positioned quinoline as an ideal platform for hybrid scaffolds like N-quinolin-2-ylbutanamide, particularly following revelations that 2-alkyl-3-hydroxy-4-quinolones serve as quorum-sensing mediators in Pseudomonas aeruginosa [3] [6] [7].
The butanamide moiety (-NHCO(CH₂)₂CH₃) confers three critical pharmacological properties:
Table 2: Impact of Alkyl Chain Length on Biofilm Inhibition
| Chain Length (Carbons) | P. aeruginosa Biofilm Inhibition (%) | S. aureus Biofilm Inhibition (%) | LogP |
|---|---|---|---|
| 4 (Butanamide) | 48.2 ± 3.1 | 32.5 ± 2.8 | 2.1 |
| 8 | 67.3 ± 2.7 | 41.6 ± 3.2 | 3.8 |
| 12 | 92.5 ± 1.8* | 53.7 ± 2.1* | 5.9 |
| 16 | 89.7 ± 2.3* | 50.2 ± 2.9* | 8.1 |
*p<0.01 vs butanamide [6]
The butanamide chain specifically optimizes the hydrophilic-lipophilic balance (HLB) for membrane permeability. Shorter chains (acetamide/propanamide) reduce hydrophobic interactions, while longer chains (octanamide) increase metabolic clearance via cytochrome P450 ω-oxidation [6] [8].
Bioactivity in N-quinolin-2-ylbutanamide derivatives is exquisitely sensitive to three substitution domains:
A. Quinoline Ring Modifications
B. Butanamide Chain Modifications
C. Hybridization Strategies
Table 3: Bioactivity Modulation via Strategic Substitution
| Substitution Position | Structural Modification | Biological Impact | Mechanistic Basis |
|---|---|---|---|
| Quinoline C3 | Bromo/chloro | ↑ DNA intercalation | Enhanced planarity and electrostatic interactions |
| Quinoline C8 | Hydroxyl | ↑ Topo I inhibition (IC₅₀ = 0.4 μM) | Chelation of active site Mg²⁺ |
| Butanamide α-carbon | Methyl branching | ↑ Antimicrobial potency | Stereospecific binding to PqsD hydrophobic pocket |
| Butanamide carbonyl | Thioamide replacement | ↑ PqsD inhibition (IC₅₀ = 0.7 μM) | Enhanced metal coordination |
Molecular docking reveals that C6-fluoro/C7-piperazinyl substitutions improve fit scores (-9.3 kcal/mol) within topoisomerase IV's cleavage complex by forming salt bridges with Lys785 [3] [4]. Meanwhile, C2-aryl extensions enable bifunctional intercalation, with naphthyridinone derivatives showing 100-fold higher activity against etoposide-resistant cell lines [3].
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: